Magnesium aluminate

Description

Properties

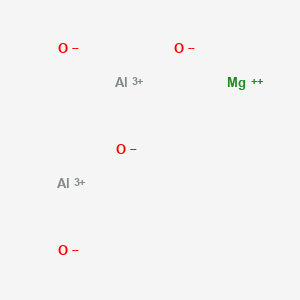

IUPAC Name |

dialuminum;magnesium;oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Mg.4O/q2*+3;+2;4*-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMZXLIURMNTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12068-51-8, 11137-98-7 | |

| Record name | Aluminate (AlO21-), magnesium (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAGNESIUM ALUMINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAJ0L824IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Magnesium Aluminate Spinel

Solid-State Reaction Routes for Magnesium Aluminate Formation

The most common industrial method for producing this compound spinel is the solid-state reaction, which typically involves the high-temperature sintering of magnesium and aluminum-bearing precursors like oxides, carbonates, and hydroxides. ijset.inresearchgate.net This diffusion-controlled process involves the counter-diffusion of Mg²⁺ and Al³⁺ ions through a relatively static oxygen lattice to form the spinel structure. d-nb.infomcmaster.ca

Precursor Influence and Reaction Mechanisms

The choice of precursors significantly impacts the formation of this compound spinel. While oxides are common, the use of hydroxides or carbonates can also be effective. ijset.in For instance, this compound spinel powder can be produced by combining Mg(OH)₂ and alumina (B75360), followed by calcination. ijset.in The reactivity of the precursors is a critical factor; for example, γ-Al₂O₃, formed from the decomposition of AlOOH, demonstrates higher activity and promotes the solid-state reaction. scientific.netresearcher.life

The mechanism of spinel formation in solid-state reactions is primarily governed by the Wagner mechanism, which describes the counter-diffusion of cations through the newly formed product layer. ijset.inresearchgate.net For every three Mg²⁺ ions that diffuse toward the alumina side, two Al³⁺ ions diffuse toward the magnesia side to maintain charge neutrality. researchgate.net The homogeneity and particle size of the precursor mixture are crucial, as diffusion at the contact surface between MgO and Al₂O₃ particles is the rate-determining step. acs.org Methods like bead milling and electrostatic adsorption are employed to create intimate mixtures of the precursor powders, thereby accelerating the reaction. acs.org

Thermal Conditions and Reaction Kinetics

Thermal conditions play a pivotal role in the kinetics of spinel formation. The solid-state reaction is a thermally activated process, requiring sufficient energy to overcome the activation energy. mdpi.com Typically, temperatures above 1200°C are necessary for the bulk diffusion that drives the reaction. d-nb.info The formation of the spinel phase has been observed to start at temperatures as low as 900°C, with the reaction rate increasing with temperature. ijset.in

| Precursor Combination | Synthesis Method | Formation Temperature (°C) | Key Findings |

| MgO and Al₂O₃ | Solid-State Reaction | 1600 | Traditional method, often results in large particles. ijset.in |

| Mg(OH)₂ and Al₂O₃ | Solid-State Reaction | 800 | Lower formation temperature due to reactive precursor. ijset.in |

| AlOOH and MgO | Solid-State Reaction | 1200-1400 | γ-Al₂O₃ intermediate enhances reactivity. scientific.netresearcher.life |

| MgO and Al₂O₃ Nanoparticles | Electrostatic Adsorption | 1400 | Improved homogeneity leads to complete reaction at lower temperatures. acs.org |

Role of Sintering Aids and Fluxing Agents

To enhance the densification and lower the reaction temperature of this compound spinel, sintering aids and fluxing agents are often employed. These additives can form a liquid phase at lower temperatures, which facilitates the transport of ions and promotes the reaction. imim.pl

Commonly used sintering aids include fluorides like LiF, MnF₂, and CoF₂, as well as oxides like TiO₂ and CaO. mdpi.comcapes.gov.brresearchgate.net Lithium fluoride (B91410) (LiF) is particularly effective as it wets the spinel surface upon melting, promoting densification and helping to remove impurities. researchgate.netgoogle.com The addition of 1 wt% LiF has been shown to initiate spinel synthesis at 900°C, with completion at 1100°C. researchgate.net Similarly, Li₂B₄O₇ and Na₂B₄O₇ act as effective fluxing agents by reducing the viscosity of the melt and increasing wettability. ijset.in The presence of CaO in precursor oxides has also been found to significantly influence spinel formation. capes.gov.br

| Sintering Aid/Fluxing Agent | Effect on Synthesis |

| LiF | Promotes densification and lowers synthesis temperature. researchgate.netgoogle.com |

| MnF₂, CoF₂ | Act as effective sintering aids, similar to LiF. mdpi.com |

| TiO₂ | Facilitates sintering at lower temperatures by forming a liquid phase. imim.plijeat.org |

| CaO | Influences spinel formation and enhances densification. capes.gov.br |

| Li₂B₄O₇, Na₂B₄O₇ | Increase reaction rate by reducing melt viscosity and improving wettability. ijset.in |

Volume Change Phenomena during Spinel Formation

A significant characteristic of the solid-state synthesis of this compound spinel is the associated volume expansion, which can be as high as 8%. ijset.inresearchgate.net This expansion is a consequence of the density differences between the reactant oxides (MgO and Al₂O₃) and the resulting spinel product. ijset.inresearchgate.net The formation of spinel at the interface between MgO and Al₂O₃ grains can isolate the reactants, thereby slowing down the reaction. ijset.in

The volume change is not uniform throughout the reacting compact. Based on the Wagner mechanism, the MgO side of the reaction interface experiences a volume decrease, while the Al₂O₃ side undergoes a volume expansion. ijset.in This differential volume change can lead to the generation of pores and is a primary reason why achieving full densification in a single-stage reaction sintering process is challenging. ijset.inresearchgate.net To counteract this, a two-stage firing process is often employed in industrial production. ijset.inresearchgate.net

Wet Chemical Synthesis Approaches for this compound Nanoparticles

Wet chemical methods offer several advantages over solid-state reactions for the synthesis of this compound nanoparticles, including higher purity, better homogeneity, and lower synthesis temperatures. ijset.inijfmr.com These techniques, such as sol-gel and co-precipitation, allow for precise control over the stoichiometry and particle size of the final product. ijfmr.comias.ac.in

Sol-Gel Methodologies for this compound Fabrication

The sol-gel method is a versatile technique for producing high-purity and homogenous this compound nanoparticles. ijfmr.combiointerfaceresearch.com This process typically involves the hydrolysis and condensation of metal alkoxides or the chelation of metal salts in a solution to form a sol, which is then converted into a gel. Subsequent drying and calcination of the gel yield the desired nanoparticles. fu-berlin.de

Various precursors and chelating agents can be used in the sol-gel process. For instance, magnesium acetate (B1210297) and aluminum nitrate (B79036) can be used as cation sources, with stearic acid acting as a capping agent to control particle growth. fu-berlin.de Other chelating agents like citric acid, oxalic acid, and EDTA have also been successfully employed. ijfmr.comfrontiersin.org The choice of chelating agent can influence the properties of the resulting nanoparticles. frontiersin.org The sol-gel auto-combustion method, which utilizes fuels like urea (B33335) or glycine (B1666218), is an economical approach that can produce nanocrystalline spinel at relatively low calcination temperatures. ijfmr.com The gelatin method, a simple and low-cost route, has also been shown to be effective in producing pure this compound. scielo.br

| Sol-Gel Precursors | Chelating/Capping Agent | Calcination Temperature (°C) | Resulting Particle/Crystallite Size |

| Magnesium acetate, Aluminum nitrate | Stearic acid | 900 | ~12 nm fu-berlin.defu-berlin.de |

| Magnesium nitrate, Aluminum nitrate | Citric acid | 1100 | Varies with Mg/Al ratio biointerfaceresearch.combohrium.com |

| Magnesium chloride, Aluminum chloride | EDTA, Oxalic acid, Salicylic acid | 800 | Varies with chelating agent frontiersin.org |

| Metal nitrates | Gelatin | 700-1100 | 12.4 - 55.5 nm scielo.br |

Co-precipitation Synthesis of this compound

Co-precipitation is a widely used, cost-effective, and convenient method for synthesizing MgAl₂O₄ spinel nanoparticles. thaiscience.infotandfonline.commdpi.com The process involves the simultaneous precipitation of magnesium and aluminum hydroxides or other precursor compounds from a homogeneous solution of their salts (commonly nitrates or chlorides). tandfonline.comias.ac.in This ensures intimate mixing of the cations at an atomic level, which facilitates the formation of the spinel phase at much lower calcination temperatures (as low as 600-800°C) compared to solid-state reactions. thaiscience.infomdpi.com

Ammonia (B1221849) solution (NH₄OH) : Dropping ammonia solution into a mixed salt solution is a common approach. tandfonline.comijsrset.com It acts as a base to raise the pH, causing the co-precipitation of metal hydroxides. tandfonline.com

Urea (CO(NH₂)₂) : When heated, urea decomposes slowly and homogeneously throughout the solution to produce ammonia, leading to a more uniform and gradual precipitation. thaiscience.info This can result in a platelet-like hydrotalcite precursor (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O). thaiscience.info

Ammonium (B1175870) Bicarbonate (NH₄HCO₃) and Ammonium Carbonate : These agents can lead to the formation of precursor compounds like hydrotalcite or ammonium dawsonite (B1143670) (NH₄Al(OH)₂CO₃·H₂O). thaiscience.inforesearchgate.net The use of ammonium bicarbonate has been shown to produce MgAl₂O₄ nanoparticles with a higher specific surface area compared to those synthesized using urea. thaiscience.info

The precursor phase formed is highly dependent on the precipitant used. For instance, with urea, a hydrotalcite precursor is formed, which decomposes to MgO and an amorphous phase before reacting to form spinel at temperatures above 800°C. thaiscience.info In contrast, ammonium bicarbonate may yield a low-crystalline precursor that converts directly to an amorphous phase and then to spinel. thaiscience.info

The pH of the solution and the reaction temperature are crucial variables that significantly influence the yield, stoichiometry, and crystallization of the co-precipitated MgAl₂O₄. ias.ac.inias.ac.in

pH : The pH directly controls the precipitation of the individual metal hydroxides. Aluminum hydroxide (B78521) begins to precipitate at a much lower pH than magnesium hydroxide. To achieve a stoichiometric MgAl₂O₄ spinel, the pH must be carefully controlled to ensure both cations precipitate completely and simultaneously. ias.ac.inias.ac.in Studies using liquor ammonia as a precipitant have shown that the maximum yield and near-stoichiometric spinel are achieved at a pH of approximately 9.2. researchgate.netias.ac.inias.ac.in

Below pH 9.2, the precipitate tends to be alumina-rich because magnesium may not have fully precipitated. ias.ac.inias.ac.in

Above pH 9.2, the product can become magnesia-rich, and the yield may decrease due to the partial dissolution of aluminum hydroxide as aluminate at higher pH values. ias.ac.in

Temperature : The bath temperature during precipitation also affects the yield and characteristics of the precursor. Research indicates that the optimal temperature range for achieving maximum yield at the ideal pH of 9.2 is between 25–30°C. ias.ac.in Higher or lower temperatures can lead to a reduction in yield. The subsequent calcination temperature determines the crystallinity and particle size of the final spinel powder. The spinel phase can start to form at temperatures as low as 600°C, with crystallinity increasing as the temperature rises. ias.ac.inias.ac.in For instance, complete conversion to a pure spinel phase can be achieved at 1000°C. mdpi.com

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| pH | < 9.2 | Alumina-rich precipitate, incomplete Mg precipitation | ias.ac.inias.ac.in |

| ~9.2 | Optimal for stoichiometric spinel and maximum yield | researchgate.netias.ac.inias.ac.in | |

| > 9.2 | Magnesia-rich precipitate, potential dissolution of Al(OH)₃ | ias.ac.inias.ac.in | |

| Temperature (Precipitation) | 25-30°C | Maximum yield of precursor | ias.ac.in |

| < 25°C or > 30°C | Decreased yield | ias.ac.in | |

| Temperature (Calcination) | ~600°C | Initial formation of spinel phase | mdpi.comias.ac.in |

| >800°C | Increased crystallinity and particle size | thaiscience.infomdpi.com |

Combustion Synthesis Techniques for this compound

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS) or solution combustion synthesis (SCS), is a time- and energy-efficient method for producing fine, high-purity, and crystalline MgAl₂O₄ powders. d-nb.inforesearchgate.net The technique relies on a rapid, exothermic redox reaction between an oxidizer (typically metal nitrates, like Mg(NO₃)₂ and Al(NO₃)₃) and an organic fuel. core.ac.ukd-nb.info

The process begins with an aqueous solution containing the metal nitrates and a fuel. This solution is heated to evaporate excess water, resulting in a viscous gel. d-nb.infoinformaticsjournals.co.in Upon reaching the ignition temperature, a self-sustaining and often vigorous combustion reaction occurs, yielding a voluminous, porous, and friable solid product. d-nb.infocapes.gov.br This as-synthesized powder is often already crystalline MgAl₂O₄ or requires only a short, low-temperature calcination step to achieve the pure spinel phase. core.ac.ukresearchgate.net

A variety of fuels can be used, and the choice of fuel significantly impacts the combustion characteristics and the properties of the final powder:

Urea : A common and inexpensive fuel. capes.gov.brscispace.com

Glycine : An amino acid that acts as both a fuel and a complexant for the metal ions. core.ac.uktandfonline.com

Citric Acid : Functions as both a fuel and a chelating agent. informaticsjournals.co.in

Fuel Mixtures : Combinations such as urea-glycine or glycine-starch are often used to control the combustion temperature and flame, thereby tailoring the specific surface area and crystallite size of the product. capes.gov.brdoaj.orgresearchgate.net For example, using a mixture of fuels can allow for the direct formation of nanocrystalline MgAl₂O₄ without subsequent annealing, whereas single fuels might produce an amorphous powder requiring further heat treatment. researchgate.net

The fuel-to-oxidizer ratio is a critical parameter. It influences the flame temperature and duration of the combustion, which in turn determines the phase purity, crystallinity, and particle size of the resulting spinel. core.ac.ukd-nb.info For instance, studies have shown that varying the metal-to-glycine ratio affects the temperature at which pure spinel is formed, with phase-pure MgAl₂O₄ being achieved at 700°C. core.ac.ukresearchgate.net Similarly, a specific fuel ratio of 0.56 with calcination at 800°C has been identified as optimal for producing nano-scale MgAl₂O₄ powders smaller than 20 nm. d-nb.info

Fuel and Oxidizer Optimization

Solution combustion synthesis is a versatile method for producing fine ceramic powders. This technique involves an exothermic redox reaction between an oxidizer, typically a metal nitrate, and a fuel, such as urea or glycine. core.ac.ukworldwidejournals.com The optimization of the fuel-to-oxidizer ratio is a critical parameter that influences the resulting material's phase, crystallinity, and morphology. acs.org

For instance, in the synthesis of MgAl₂O₄ using magnesium and aluminum nitrates as oxidizers, the choice and ratio of fuel play a significant role. core.ac.uk Studies have shown that using a mixture of fuels, such as urea and glycine, can lead to the direct formation of pure, nano-crystalline MgAl₂O₄ from the combustion reaction. worldwidejournals.com The fuel-to-oxidizer ratio is often varied from fuel-lean to fuel-rich conditions to control the combustion process and, consequently, the properties of the final product. worldwidejournals.com For example, a fuel ratio of 0.56 combined with calcination at 800°C has been identified as optimal for achieving nano-scale this compound powders smaller than 20 nm. d-nb.inforesearchgate.net

The addition of glycine to a mixture of magnesium and aluminum nitrates initiates a series of redox reactions, forming a complex that subsequently crystallizes into spinel at a lower temperature. core.ac.uk Researchers have investigated different metal-to-glycine ratios, such as 1:2, 1:2.22, and 1:2.5, to determine the optimal conditions for forming phase-pure spinel. core.ac.uk

Self-Propagating High-Temperature Synthesis (SHS) Routes

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a rapid, energy-efficient, and cost-effective method for producing various materials, including composites. nih.gov The process utilizes a strong exothermic reaction that, once initiated, propagates through the reactants in the form of a combustion wave, leading to the formation of the desired product. mdpi.comnih.gov

In the context of MgAl₂O₄ synthesis, SHS typically employs raw materials like Al₂O₃/Mg or MgO/Al. nih.govacs.org A notable variation involves the use of a Mg-Al alloy as the starting material. nih.govacs.org This approach has been shown to produce MgAl₂O₄ of high purity and excellent crystallinity. nih.govacs.org The synthesis mechanism involves heating the Mg-Al alloy powder in an air atmosphere. As the temperature rises to around 800 °C, the alloy decomposes, and the formation of MgAl₂O₄ spinel occurs. acs.org The particle size of the synthesized MgAl₂O₄ is influenced by the raw materials used. nih.govacs.org

The SHS process can also be used to create intermetallic/ceramic composites. For example, Mo₅Si₃/Mo₃Si–MgAl₂O₄ composites have been synthesized by combining the intermetallic combustion of molybdenum and silicon with the metallothermic reduction of MoO₃ by aluminum in the presence of MgO. mdpi.comnih.gov The activation energies for these solid-state SHS reactions have been determined to be 68.8 kJ/mol for Mo₅Si₃–MgAl₂O₄ and 63.8 kJ/mol for Mo₃Si–MgAl₂O₄ composites. mdpi.com

Alternative and Novel Synthesis Strategies for this compound

Molten Salt Synthesis

Molten salt synthesis (MSS) presents an effective low-temperature route for preparing single and multi-oxide powders. iust.ac.ir This method involves heating the precursor materials in a molten salt medium, which acts as a solvent, facilitating the reaction at temperatures significantly lower than those required for conventional solid-state reactions. capes.gov.brresearchgate.net For MgAl₂O₄ synthesis, this can reduce the required temperature from over 1300°C to around 1100-1150°C. capes.gov.brresearchgate.net

The choice of molten salt, such as LiCl, KCl, or NaCl, influences the synthesis temperature and the characteristics of the resulting powder. capes.gov.brresearchgate.net LiCl has been found to be more effective than KCl and NaCl, which is attributed to the higher solubility of MgO in LiCl. scientific.net The MSS process can produce pseudomorphic MgAl₂O₄ powder that retains the size and morphology of the initial Al₂O₃ raw material, suggesting a "template formation mechanism". capes.gov.brresearchgate.net This mechanism, along with a "dissolution-precipitation mechanism," governs the growth of the spinel particles. scientific.net

Mechanochemical Activation and Ball Milling Effects

Mechanochemical activation, often carried out using high-energy ball milling, is a non-conventional technique used to synthesize materials by inducing chemical reactions and structural changes through mechanical force. ijset.inx-mol.net This method can significantly lower the formation temperature of MgAl₂O₄ spinel compared to non-activated powders. x-mol.netresearchgate.net

The process involves milling precursor mixtures, such as oxides and hydroxides of magnesium and aluminum, in a high-energy planetary ball mill. researcher.life The mechanical energy input leads to a reduction in particle size, an increase in surface area, and the creation of defects in the crystal lattice, all of which enhance the reactivity of the precursors. ijset.inresearchgate.net Studies have shown that the particle size of the milled powders decreases with increasing milling time and speed. researchgate.net For example, increasing the milling time from 1 to 7 hours can reduce the particle size from 32.39 μm to 11.69 μm. researchgate.net

The effectiveness of mechanochemical synthesis can depend on the nature of the precursors. For instance, the formation of MgAl₂O₄ is faster when using γ-Al₂O₃ compared to AlO(OH) or α-Al₂O₃. researchgate.net In some cases, complete conversion to spinel can be challenging even at high temperatures with ball milling alone. mdpi.com However, mechanochemical activation of precursors has been shown to reduce the activation energy for MgAl₂O₄ formation. ijset.in

Precursor Decomposition and Phase Transformation Studies

The synthesis of this compound spinel often involves the thermal decomposition of a precursor material. The nature of the precursor and the conditions of its decomposition play a crucial role in determining the properties of the final spinel product.

One approach involves the use of a precursor obtained by dissolving MgSO₄·7H₂O and NH₄Al(SO₄)₂·12H₂O. scientific.net Thermal decomposition of this precursor at different temperatures yields high-purity MgAl₂O₄ powder. scientific.net The crystallinity and grain size of the powder increase with rising calcination temperature. scientific.net

Another common method is co-precipitation, where a precursor is formed by precipitating magnesium and aluminum hydroxides from a solution. scientific.netthaiscience.info For example, using urea as a precipitant results in a magnesium aluminum hydrate (B1144303) carbonate compound as the precursor. scientific.net Upon calcination, this precursor decomposes. At 600°C, it forms MgO and an amorphous phase. scientific.net The formation of MgAl₂O₄ spinel then occurs through a reaction between the MgO and the amorphous phase at temperatures above 800°C. scientific.net

The transformation from the initial precursor to the final spinel structure can involve several intermediate phases. For instance, the double hydroxide of magnesium and aluminum can transform from an amorphous phase, through an intermediate disordered cubic oxide phase (γ-Al₂O₃ type), into the face-centered cubic MgAl₂O₄ spinel. ijsrset.com Under certain conditions, such as ion beam irradiation, MgAl₂O₄ can undergo a phase transformation from the ordered spinel structure to a disordered rocksalt structure. aip.orgiaea.org High-pressure studies have also shown a reversible pressure-induced phase transition from cubic to tetragonal in MgAl₂O₄ nanocrystals. aip.org

Control of Nanostructure and Particle Morphology during Synthesis

The ability to control the nanostructure and particle morphology of this compound spinel during synthesis is essential for tailoring its properties for specific applications. Various synthesis parameters can be manipulated to achieve desired particle sizes, shapes, and distributions.

In molten salt synthesis, the morphology of the resulting MgAl₂O₄ powder is largely influenced by the morphology of the Al₂O₃ precursor, a phenomenon described as a "template formation mechanism". capes.gov.brresearchgate.net This allows for the production of spinel with a controlled shape by selecting an appropriately shaped alumina starting material.

Co-precipitation methods offer another avenue for morphological control. The choice of precipitant can affect the morphology of the precursor and, consequently, the final spinel particles. For example, using urea as a precipitant can lead to platelet-like hydrotalcite precursors, which upon calcination, decompose into individual MgAl₂O₄ nanoparticles with sizes ranging from 10-30 nm. thaiscience.info The pH and temperature of the precipitation process are also critical parameters. By carefully controlling these, it is possible to produce near-stoichiometric MgAl₂O₄ spinel powder with average crystallite sizes in the range of 15–38 nm. ias.ac.in

Hydrothermal synthesis provides another means to control particle morphology. The morphology of hydrothermally synthesized powder can evolve from flaking and particle stacking to a complete flake morphology as the reaction temperature increases. researchgate.net The addition of surfactants like Hexadecyl trimethyl ammonium Bromide (CTAB) can lead to the formation of wormlike porous structures. researchgate.net

Other methods, such as a novel synthesis route involving the treatment of a mixture of MgO and aluminum hydroxide or oxyhydroxide with a supercritical aqueous fluid, allow for the control of both the size (from 20 nm to 5 µm) and shape (spherical, lamellar, or bipyramidal) of the MgAl₂O₄ particles by varying the reaction conditions. researchgate.net Reverse microemulsion synthesis has also been employed to produce uniform spherical MgAl₂O₄ nanoparticles with an average size of 9.5 nm. scielo.br

The following table summarizes the effect of different synthesis parameters on the particle size of this compound spinel, as reported in various studies.

| Synthesis Method | Key Parameter | Parameter Value | Resulting Particle/Crystallite Size | Reference |

|---|---|---|---|---|

| Co-precipitation | Calcination Temperature | 1000 °C for 5 h | ~17 nm | mdpi.com |

| Mechanochemical | Milling Time | 12 hours | 100 nm | ijset.in |

| Solution Combustion | Fuel Ratio & Calcination Temp. | 0.56 & 800 °C | < 20 nm | d-nb.inforesearchgate.net |

| Co-precipitation | Calcination Temperature | 600 - 1200 °C | 15 - 38 nm | ias.ac.in |

| Homogeneous Precipitation | Calcination Temperature | 1100 °C for 2 hours | 20 - 40 nm | scientific.net |

| Self-Propagating High-Temperature Synthesis (SHS) | Raw Material | Mg-Al alloy | ~50 nm | acs.org |

| Reverse Microemulsion | Titration Method/Emulsifier | Forward-titration with SPAN-80/Triton X-100 | ~9.5 nm | scielo.br |

Crystallographic and Defect Structures in Magnesium Aluminate Spinel

Stoichiometric and Non-Stoichiometric Magnesium Aluminate Compositions

This compound (MgAl₂O₄) is the sole stable intermediate compound within the magnesium oxide-aluminum oxide (MgO-Al₂O₃) system. nih.govminsocam.orggeoscienceworld.org At temperatures exceeding 1300 K, the spinel phase demonstrates significant non-stoichiometry, capable of accommodating a greater excess of Al₂O₃ than MgO. minsocam.orggeoscienceworld.org This non-stoichiometric solid solution can be conceptualized as a combination of stoichiometric MgAl₂O₄ and a defect spinel structure related to γ-alumina. minsocam.orggeoscienceworld.org

The spinel structure, with the general formula AB₂O₄, consists of a nearly perfect cubic close-packed arrangement of oxygen anions. nih.gov In a "normal" MgAl₂O₄ spinel, Mg²⁺ cations occupy tetrahedral sites, while Al³⁺ cations occupy octahedral sites. minsocam.orggeoscienceworld.org However, the composition can deviate significantly from the ideal 1:1 molar ratio of MgO to Al₂O₃, expressed as MgO·nAl₂O₃. The phase remains stable over a broad range of 'n', particularly at elevated temperatures. nih.gov

This deviation from stoichiometry directly impacts the crystal's lattice parameters. For alumina-rich compositions (n > 1), the lattice constant decreases as the concentration of Al₂O₃ increases, approaching the lattice parameter of γ-alumina. minsocam.orggeoscienceworld.org Conversely, in magnesia-rich compositions (n < 1), the lattice parameter increases slightly. A solid solution typically exists until n≈0.95, beyond which a two-phase mixture of spinel and MgO is observed. minsocam.orggeoscienceworld.org

Below is an interactive data table illustrating the relationship between the composition (n) and the lattice parameter of this compound spinel.

| Composition (n in MgO·nAl₂O₃) | Lattice Parameter (Å) | Trend with increasing 'n' |

| < 0.95 | ~8.083 (with excess MgO phase) | Increases slightly up to n~0.95 |

| 1.0 (Stoichiometric) | 8.0833 | - |

| > 1.0 (Alumina-rich) | Decreases from 8.0833 | Approaches ~7.9050 (γ-alumina) |

Data sourced from references minsocam.orggeoscienceworld.org.

Excess Al₂O₃ (Alumina-Rich): In alumina-rich spinel (n > 1), the excess positive charge from Al³⁺ ions is primarily accommodated through a combination of substitution defects and cation vacancies. researchgate.net An Al³⁺ ion substitutes for an Mg²⁺ ion on a tetrahedral site, creating an anti-site defect. researchgate.netresearchgate.net To compensate for the resulting charge imbalance, cation vacancies are formed, predominantly on the octahedral aluminum sites (V'''ₐₗ). researchgate.net The defect chemistry is often dominated by clusters formed from these anti-site defects and vacancies. geoscienceworld.orgminsocam.org

Excess MgO (Magnesia-Rich): In magnesia-rich spinel (n < 1), the defect structure involves different charge-compensating mechanisms. The accommodation of excess MgO is characterized by defect clusters that may involve oxygen vacancies (Vₒ) or magnesium interstitials (Mgᵢ). geoscienceworld.org Studies suggest the formation of charge-neutral clusters such as {Mgᵢ••:2Mg'ₐₗ}ˣ and {Vₒ••:2Mg'ₐₗ}ˣ at higher deviations from stoichiometry. geoscienceworld.org

Intrinsic Point Defects and Defect Clusters in this compound

The defect structure of this compound spinel includes intrinsic point defects such as vacancies, interstitials, and anti-site defects, which exist even in perfectly stoichiometric crystals. nih.gov

Computer simulations and theoretical studies have been used to investigate the formation and stability of vacancies and interstitials in the MgAl₂O₄ lattice.

Cation Vacancies: Stable vacancies can be generated on both the tetrahedral magnesium sublattice and the octahedral aluminum sublattice. lanl.govresearchgate.net The formation energy of an aluminum vacancy can be as high as 13 eV. lboro.ac.uk

Cation Interstitials: The formation of cation interstitials is more complex. Isolated aluminum interstitials are considered energetically unfavorable. nih.govscispace.comlboro.ac.uk Instead, they are more likely to occur as part of a split interstitial pair, such as a Mg-Al pair, or within a more complex "ring" defect composed of three aluminum interstitials and three aluminum vacancies. lboro.ac.uknih.govscispace.com Both Mg²⁺ and Al³⁺ cation interstitials are found to be most stable when they are in a split configuration with another Mg²⁺ ion around a vacant Mg²⁺ site. lanl.govresearchgate.net

The most dominant intrinsic defect in MgAl₂O₄ is the anti-site defect, which involves the exchange of cations between their typical lattice sites. nih.gov This phenomenon is also known as cation disorder or inversion. In a perfectly "normal" spinel, all Mg²⁺ ions are on tetrahedral sites and all Al³⁺ ions are on octahedral sites. In a partially "inverse" spinel, some Mg²⁺ ions occupy octahedral sites, and an equivalent number of Al³⁺ ions move to tetrahedral sites to maintain charge balance. minsocam.orgresearchgate.net

The degree of this disorder is quantified by the inversion parameter (i) , which represents the fraction of tetrahedral sites occupied by Al³⁺ cations. The general formula for a partially inverted spinel is written as:

(Mg₁₋ᵢAlᵢ)[MgᵢAl₂₋ᵢ]O₄

where the parentheses denote tetrahedral sites and the square brackets denote octahedral sites. nih.gov The inversion parameter can be influenced by the material's thermal history and stoichiometry. nih.gov The formation energy for anti-site defects is relatively small, making them stable and common. nih.govscispace.comlboro.ac.uk This inherent ability of the lattice to tolerate significant cation disorder is a key factor in the material's properties. researchgate.net

Intrinsic defects also include Frenkel and Schottky defects, which are combinations of vacancies and interstitials.

Frenkel Defects: A Frenkel defect consists of a vacancy-interstitial pair of the same ionic species. Cation Frenkel pair formation energies are calculated to be relatively high, around 7 eV. researchgate.net

Schottky Defects: A Schottky defect in MgAl₂O₄ involves a stoichiometric ratio of vacancies of all ion types (one Mg²⁺ vacancy, two Al³⁺ vacancies, and four O²⁻ vacancies). The formation energies for Schottky-type defects are generally lower (around 4-5 eV) than for Frenkel defects, suggesting that Schottky defects are the more thermodynamically favorable intrinsic defect type in stoichiometric spinel. researchgate.netresearchgate.netbohrium.com

The following table summarizes the primary defect types in this compound using Kröger-Vink notation.

| Defect Type | Description | Kröger-Vink Notation |

| Anti-site | Aluminum ion on a magnesium site | Alₓₘₖ |

| Anti-site | Magnesium ion on an aluminum site | Mg'ₐₗ |

| Vacancy | Magnesium vacancy | V''ₘₖ |

| Vacancy | Aluminum vacancy | V'''ₐₗ |

| Vacancy | Oxygen vacancy | Vₒ |

| Interstitial | Magnesium interstitial | Mgᵢ |

| Frenkel Pair | Magnesium vacancy and interstitial | Mgₓₘₖ → V''ₘₖ + Mgᵢ |

| Schottky Defect | Stoichiometric set of vacancies | null → V''ₘₖ + 2V'''ₐₗ + 4Vₒ |

Table based on information from references geoscienceworld.orgresearchgate.net.

Influence of Doping and Impurities on Defect Chemistry

Role of Dopant Incorporation Mechanisms

The introduction of dopant ions into the MgAl₂O₄ lattice is a key method for tailoring its properties. The mechanism of incorporation depends on the valence state and ionic radius of the dopant cation, which determine whether it substitutes for Mg²⁺ on a tetrahedral site or Al³⁺ on an octahedral site. To maintain charge neutrality within the crystal, this substitution necessitates the creation of charge-compensating defects, such as vacancies or other electronic defects.

For instance, when a trivalent cation like Cr³⁺ or a divalent cation such as Co²⁺ is introduced, they can substitute for Al³⁺ and Mg²⁺ ions, respectively. science.gov The specific incorporation pathway dictates the type and concentration of resulting point defects. A common mechanism involves the substitution of Al³⁺ by a dopant, which can lead to the formation of cation vacancies to maintain charge balance.

Lithium (Li⁺) is another dopant that has been studied. Its incorporation mechanism can be complex and concentration-dependent. vut.cz At certain concentrations, Li⁺ ions can enter the spinel structure and influence matter diffusion, potentially by creating oxygen vacancies to compensate for the charge difference. vut.cz

Similarly, the incorporation of aluminum (Al³⁺) as a dopant in other spinel structures, such as MgV₂O₄, demonstrates that substitutional doping on the Mg²⁺ site can occur. mdpi.com This substitution of a divalent ion by a trivalent ion requires charge compensation, which can alter the oxidation states of other cations in the lattice (e.g., vanadium) and create a mixed-valence environment. mdpi.com Such alterations can enhance electronic conductivity and structural stability. mdpi.com

The table below summarizes common dopant incorporation mechanisms and their resulting charge-compensating defects in this compound spinel.

| Dopant Ion | Substitution Site | Charge Compensation Mechanism | Resulting Defects |

| Trivalent Cations (e.g., Cr³⁺) | Al³⁺ (Octahedral) | Cation Vacancy Formation | Aluminum Vacancies (V"ₐₗ) |

| Divalent Cations (e.g., Co²⁺, Mn²⁺) | Mg²⁺ (Tetrahedral) | Direct Substitution | Minimal charge-compensating defects required |

| Monovalent Cations (e.g., Li⁺) | Interstitial or Substitutional | Oxygen Vacancy Formation (V••ₒ) | Oxygen Vacancies |

| Aliovalent Cations (e.g., Al³⁺ for Mg²⁺) | Mg²⁺ (Tetrahedral) | Change in oxidation state of other cations | Electronic Defects, Cation Vacancies |

This table provides a generalized overview of dopant incorporation. The actual mechanisms can be more complex and dependent on synthesis conditions and dopant concentration.

Impurity-Induced Defect Formation

Unintentional impurities, present from raw materials or introduced during processing, also play a crucial role in the defect chemistry of MgAl₂O₄. These impurities can act as dopants, creating point defects that affect the material's properties.

Common impurities in MgAl₂O₄ include transition metals like manganese (Mn) and titanium (Ti), as well as ions like silicon (Si⁴⁺) and calcium (Ca²⁺). researchgate.netresearchgate.net The incorporation of these impurities follows similar principles to intentional doping. For example, manganese can exist in multiple oxidation states (e.g., Mn²⁺, Mn³⁺) and can substitute for both Mg²⁺ and Al³⁺ ions, leading to a complex defect structure. researchgate.net The presence of Mn²⁺ impurities, for instance, can serve as a probe for identifying structurally non-equivalent tetrahedral and octahedral positions within the lattice. researchgate.net

The presence of excess alumina (B75360) (Al₂O₃) or magnesia (MgO) beyond the stoichiometric 1:1 ratio is a significant source of defects. researchgate.netbiointerfaceresearch.com In alumina-rich spinel, the excess Al³⁺ ions can be accommodated by substituting for Mg²⁺ on tetrahedral sites. researchgate.net To compensate for the resulting positive charge imbalance, cation vacancies, either on the magnesium or aluminum sublattices, are formed. researchgate.net This process can be represented by the following defect reaction:

2Al₂O₃ → 3Alₐₗ' + Alₘ₉• + 8Oₒ + V"ₘ₉

This reaction shows that for every three Al³⁺ ions that replace Mg²⁺ ions, a magnesium vacancy (V"ₘ₉) is created to maintain charge neutrality. These "stoichiometric vacancies" are a key feature of non-stoichiometric spinels. researchgate.net The formation of these vacancies and related defect clusters can significantly influence material properties, including sintering kinetics and diffusion rates. researchgate.netcapes.gov.br

The table below details the effects of common impurities on defect formation in this compound spinel.

| Impurity | Typical Incorporation Site | Charge Compensation Mechanism | Resulting Defects |

| Manganese (Mn²⁺/Mn³⁺) | Mg²⁺ (Tetrahedral) or Al³⁺ (Octahedral) | Substitution and change in oxidation state | Complex Centers, Potential for Vacancies researchgate.netresearchgate.net |

| Titanium (Ti³⁺) | Al³⁺ (Octahedral) | Direct Substitution | Electronic Defects researchgate.net |

| Excess Al₂O₃ | Al³⁺ substitutes for Mg²⁺ | Cation Vacancy Formation | Magnesium Vacancies (V"ₘ₉), Aluminum Vacancies (V"ₐₗ) researchgate.net |

| Excess MgO | Mg²⁺ occupies Al³⁺ sites (Anti-site) | Cation Vacancy Formation | Aluminum Vacancies (V"ₐₗ) |

This table illustrates common impurity effects. The specific defects formed depend on the impurity concentration, temperature, and atmospheric conditions during synthesis and processing.

Advanced Characterization Techniques for Magnesium Aluminate Research

Structural and Phase Analysis

Structural and phase analysis techniques are fundamental to confirming the successful synthesis of magnesium aluminate spinel and understanding its crystalline nature.

X-ray diffraction (XRD) is a primary and indispensable tool for the analysis of this compound. It is widely used to identify the crystalline phases present in a sample and to determine the degree of crystallinity. meral.edu.mm The diffraction pattern of a well-crystallized this compound spinel exhibits characteristic peaks corresponding to specific crystallographic planes of its cubic structure. irejournals.com

Key diffraction peaks for the cubic spinel structure of MgAl₂O₄ are typically observed at 2θ values corresponding to the (111), (220), (311), (400), (511), and (440) planes. irejournals.com The presence and intensity of these peaks confirm the formation of the desired spinel phase. Conversely, the appearance of additional peaks may indicate the presence of secondary phases such as periclase (MgO) or corundum (α-Al₂O₃), which can occur in non-stoichiometric mixtures or incomplete reactions. meral.edu.mm

The crystallinity of the this compound powder is also assessed using XRD. Sharp, well-defined diffraction peaks are indicative of a highly crystalline material, while broad peaks suggest a lower degree of crystallinity or the presence of nanocrystalline or amorphous material. biointerfaceresearch.com The crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. meral.edu.mmirejournals.com Studies have shown that synthesis parameters, such as the Mg/Al molar ratio and calcination temperature, significantly influence the crystallinity and crystallite size of the resulting this compound. For instance, varying the Mg/Al molar ratio can lead to changes in crystallinity, with stoichiometric ratios often yielding higher crystallinity. biointerfaceresearch.com

Table 1: Representative XRD Data for this compound

| Property | Observation | Significance |

|---|---|---|

| Peak Positions (2θ) | Consistent with standard JCPDS card for MgAl₂O₄ (e.g., 77-1193) | Confirms the presence of the cubic spinel phase. meral.edu.mm |

| Peak Intensity | Strong, sharp peaks | Indicates high crystallinity. biointerfaceresearch.com |

| Peak Broadening | Increased peak width | Suggests smaller crystallite size or lattice strain. irejournals.com |

| Presence of Other Peaks | Peaks corresponding to MgO or Al₂O₃ | Indicates the presence of unreacted precursors or secondary phases. meral.edu.mm |

Electron microscopy techniques are essential for visualizing the microstructure and morphology of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of MgAl₂O₄ powders and ceramics. e3s-conferences.org It is used to analyze particle size, shape, and the degree of agglomeration. researchgate.net SEM images can reveal whether the particles are uniform and well-dispersed or form larger agglomerates. biointerfaceresearch.com The morphology observed can vary significantly depending on the synthesis method, from rounded grains to whisker-shaped crystals. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the observation of the internal structure of this compound nanoparticles. sav.sk TEM is used to determine the size and shape of individual crystallites and to observe defects within the crystal lattice. researchgate.net It provides direct visual confirmation of the nanocrystalline nature of the material. irejournals.com

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM, providing high-resolution imaging and analytical capabilities. e3s-conferences.org High-angle annular dark-field (HAADF) imaging in STEM is particularly useful for compositional analysis, as the image contrast is sensitive to the atomic number of the elements in the sample. sav.sk

Selected Area Electron Diffraction (SAED) is a powerful technique typically performed in a TEM to obtain crystallographic information from a specific area of the sample. wikipedia.org When an electron beam is passed through a crystalline sample, it diffracts into a pattern of spots or rings, which is characteristic of the crystal structure. irejournals.com

For a single crystal of this compound, the SAED pattern consists of a regular array of bright spots. The geometry of this pattern can be used to determine the crystal orientation. wikipedia.org If the selected area contains many randomly oriented nanocrystals, the SAED pattern will consist of a series of concentric rings. irejournals.com The d-spacings calculated from the radii of these rings can be correlated with the XRD data to confirm the phase identity of the material. researchgate.net SAED is particularly valuable for confirming the crystalline nature of individual nanoparticles or small grains observed in TEM. x-mol.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. rubiconscience.com.aucreative-biostructure.com It is often coupled with an SEM or TEM, allowing for the correlation of elemental composition with specific microstructural features. sav.skrubiconscience.com.au When the electron beam strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of the elements present. creative-biostructure.com

In the study of this compound, EDS is used to:

Confirm the presence of magnesium, aluminum, and oxygen. researchgate.net

Determine the elemental ratio of Mg to Al to verify the stoichiometry of the spinel. biointerfaceresearch.com

Create elemental maps that show the spatial distribution of Mg and Al within the sample, which is useful for assessing the homogeneity of the material. researchgate.net

Detect the presence of any impurities or elemental contaminants. edax.com

EDS analysis provides both qualitative and quantitative information about the elemental makeup of the this compound sample. rubiconscience.com.au

Spectroscopic Investigations of this compound

Spectroscopic techniques provide detailed information about the chemical bonding, functional groups, and electronic structure of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups and chemical bonds present in a material by measuring the absorption of infrared radiation. researchgate.net In the analysis of this compound, FTIR spectra reveal characteristic absorption bands that are fingerprints of the spinel structure.

The FTIR spectrum of MgAl₂O₄ is typically characterized by distinct bands in the fingerprint region (below 1000 cm⁻¹). These bands arise from the vibrational modes of the metal-oxygen bonds within the crystal lattice. Specifically, two main absorption bands are often observed, which are attributed to the vibrations of the Al-O bonds in the tetrahedral (AlO₄) and octahedral (AlO₆) sites of the spinel structure. irejournals.com

A high-frequency band, often observed in the range of 600-800 cm⁻¹, is typically assigned to the stretching vibrations of the Al-O bond in the tetrahedral sites.

A lower-frequency band, in the range of 400-600 cm⁻¹, is associated with the stretching vibrations of the Mg-O and Al-O bonds in the octahedral sites. elsevier.es

The presence and position of these bands confirm the formation of the spinel structure. sumdu.edu.ua Additionally, a broad absorption band around 3450 cm⁻¹ and a smaller peak around 1640 cm⁻¹ can indicate the presence of adsorbed water molecules (O-H stretching and H-O-H bending vibrations, respectively) on the surface of the powder. irejournals.com FTIR is a valuable tool for tracking the formation of the spinel phase during synthesis and for confirming the chemical structure of the final product. elsevier.es

Raman Spectroscopy for Cation Ordering and Structural Disorder

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices, making it highly suitable for studying the structural characteristics of this compound (MgAl₂O₄) spinel. In MgAl₂O₄, the distribution of Mg²⁺ and Al³⁺ cations between tetrahedral and octahedral sites, known as cation ordering, significantly influences its properties. The degree of cation disorder, or the inversion parameter, can be precisely quantified using Raman spectroscopy. nih.govgeoscienceworld.org

Research has established that specific Raman active modes are sensitive to the local coordination environment of the cations. ansto.gov.au The analysis of the position, intensity, and width of these Raman peaks provides detailed insights into the structural order and disorder within the spinel lattice. arizona.edu For instance, the degree of structural disorder can be quantified by analyzing the relative intensities of Raman shifts around 670 cm⁻¹ and 723 cm⁻¹. geoscienceworld.org

In-situ high-temperature Raman studies have revealed dynamic changes in the spinel structure. researchgate.net As temperature increases, cation disordering becomes more prominent, which is reflected in the Raman spectra. Key observations include the broadening of the Eg mode at approximately 409 cm⁻¹ and the emergence of new weak modes, which are associated with increased disorder. researchgate.net Furthermore, shifts in the frequency of certain modes can be directly correlated to specific cation exchange events. A decrease in the frequency of the 313 cm⁻¹ mode and an increase in the 666 cm⁻¹ mode indicate the movement of heavier Al³⁺ ions into tetrahedral sites and lighter Mg²⁺ ions into octahedral sites, respectively. researchgate.net The appearance of an additional mode near 720-727 cm⁻¹ (A₁g*) is also a distinct indicator of an order-disorder transition. geoscienceworld.orgresearchgate.netmdpi.com

Below is a summary of key Raman modes in MgAl₂O₄ and their structural implications.

| Raman Mode (cm⁻¹) | Assignment/Interpretation | Reference |

| ~210 & ~520 | Appearance associated with cation disorder | researchgate.net |

| 313 | Frequency decrease indicates Al³⁺ entering tetrahedral sites | researchgate.net |

| ~385 (Eg) | Appears with structural disorder (e.g., from irradiation) | mdpi.com |

| 409 (Eg) | Peak broadening and asymmetry indicate increased cation disorder | arizona.eduresearchgate.net |

| 666 | Frequency increase indicates Mg²⁺ entering octahedral sites | researchgate.net |

| 670 & 723 | Intensity ratio used to quantify the inversion parameter | geoscienceworld.org |

| ~720 (A₁g) | Appearance associated with order-disorder transition | mdpi.com |

| γ₃ mode | Characteristic of ordered structures, like natural spinel | geoscienceworld.org |

UV-Vis Diffuse Reflectance and Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy, in both diffuse reflectance (DRS) and absorption modes, is a fundamental technique for probing the electronic structure of this compound. It is primarily used to determine the optical band gap (Eg), which is a critical parameter for optoelectronic applications. biointerfaceresearch.comnih.govacs.org The optical transparency window for MgAl₂O₄ extends from the vacuum UV range (around 150-200 nm) to the mid-infrared region. mdpi.comijrat.orgurfu.ru

The absorption in the UV region is primarily caused by electronic transitions from the valence band to the conduction band. mdpi.comurfu.ru The valence band is mainly composed of oxygen 2p states, while the conduction band is formed by magnesium 3s and aluminum 3p states. urfu.ru The presence of defects, non-stoichiometry, and impurities can introduce new energy levels within the band gap, leading to absorption at specific wavelengths. For example, an absorption peak observed at 380 nm is attributed to the O²⁻ → Al³⁺ charge transition. fu-berlin.de

The calculated band gap of MgAl₂O₄ can vary significantly depending on the synthesis method, stoichiometry, crystallinity, and calcination temperature. fu-berlin.de As the crystallite size increases, typically with higher annealing temperatures, the band gap energy tends to decrease. fu-berlin.de

The following table summarizes reported optical band gap values for this compound from various studies.

| Synthesis/Material Condition | Band Gap (Eg) | Measurement Technique | Reference |

| Self-propagating high-temperature synthesis | 4.02 eV | UV-Vis DRS | nih.govacs.org |

| Sol-gel with stearic acid, calcined at 900°C | 2.84 eV | UV-Vis DRS | fu-berlin.de |

| Solid-state reaction at 1000°C (8h) | 3.4 eV | UV-Vis | sid.ir |

| Solid-state reaction at 1000°C (10h) | 2.9 eV | UV-Vis | sid.ir |

| Solid-state reaction at 1000°C (24h) | 3.1 eV | UV-Vis | sid.ir |

| Irradiated with Xe ions | ~5.3 eV (defect band) | Optical Absorption | mdpi.comurfu.ru |

Photoluminescence (PL) and Fluorescence Spectroscopy for Electronic Transitions and Defect States

Photoluminescence (PL) and fluorescence spectroscopy are highly sensitive techniques for investigating electronic transitions and defect states within the band gap of this compound. The luminescence properties of MgAl₂O₄ are intrinsically linked to its defect structure, which includes vacancies, interstitials, and anti-site defects (where Mg²⁺ occupies an Al³⁺ site or vice-versa). biointerfaceresearch.comrad-journal.org

Undoped MgAl₂O₄ often exhibits broad emission bands when excited with UV light, which are attributed to these native defects. biointerfaceresearch.com For example, a broad emission in the blue region of the spectrum (~440 nm) is commonly observed and is linked to charge transitions involving aluminum and oxygen ions, as well as various defect states. biointerfaceresearch.com The specific types of defects, such as F-centers (an oxygen vacancy with two trapped electrons) and F⁺-centers (an oxygen vacancy with one trapped electron), give rise to characteristic excitation and emission bands. acs.orgresearchgate.net Studies have shown that the emission can be tuned by controlling the annealing temperature, which in turn modifies the concentration and nature of these defect centers. acs.org

The introduction of dopants, such as transition metal ions, can create new luminescence centers. For instance, Mn²⁺ doping can produce a green emission around 520 nm, while Cr³⁺ doping results in emission in the red part of the spectrum. rad-journal.orgserialsjournals.com

Key emission bands and their origins in this compound are summarized below.

| Emission Wavelength (nm) | Excitation Wavelength (nm) | Attributed Origin | Reference |

| ~263 | - (Radioluminescence) | Anti-site defects | rad-journal.orgresearchgate.net |

| ~360 | - (Radioluminescence) | F-type centers | rad-journal.orgresearchgate.net |

| 384, 561-701 | 270 | F-center related defects | researchgate.net |

| ~440 | 209, 250 | Defect states; Al³⁺-O²⁻ charge transition | biointerfaceresearch.com |

| 520 | - (Radioluminescence) | Mn²⁺ dopant in tetrahedral sites | rad-journal.orgserialsjournals.com |

| ~687 | - (Radioluminescence) | Cr³⁺ dopant in octahedral sites (zero-phonon line) | rad-journal.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Defect Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound, XPS is crucial for analyzing its surface chemistry, identifying surface contaminants, and probing the nature of surface defects. nih.gov

XPS analysis of MgAl₂O₄ can distinguish between different chemical bonds, such as metal-metal (M-M), metal-oxide (M-O), and metal-hydroxide (M-OH) bonds, by measuring the binding energies of the core-level electrons. nih.gov Studies have used this capability to investigate how the surface of spinel interacts with its environment, for example, in water adsorption studies. nih.gov The chemical states of aluminum and magnesium are identified by the binding energies of the Al 2p and Mg 2p photoelectrons.

It is important to note that when using a standard magnesium (Mg Kα) X-ray source, spectral artifacts can arise. The Al 2p peak can be convoluted with X-ray satellites from the Mg 2s peak and the Mg KLL Auger peak, which requires careful data analysis. researchgate.net Using a monochromatic or an alternative aluminum (Al Kα) X-ray source can help to avoid these issues. rsc.org

The following table lists the reported binding energies for different chemical species on the surface of this compound.

| Element Core Level | Chemical Bond | Binding Energy (eV) | Reference |

| Al 2p | Al-Al | ~73.0 | nih.gov |

| Al 2p | Al-O | ~74.1 | nih.gov |

| Al 2p | Al-OH | ~75.2 | nih.gov |

| Mg 2p | Mg-Mg | ~49.3 | nih.gov |

| Mg 2p | Mg-O | ~50.9 | nih.gov |

| Mg 2p | Mg-OH | ~51.8 | nih.gov |

| C 1s | Adventitious Carbon | 284.8 | aip.org |

Thermal Analysis Techniques for this compound

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone thermal analysis techniques for studying the thermal stability, decomposition pathways, and phase transitions of this compound and its precursors. mdpi.comwilliams.edu TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change. williams.edutainstruments.com

When analyzing the precursors of MgAl₂O₄ synthesized by methods like co-precipitation or sol-gel, TGA/DSC curves reveal distinct stages. Typically, an initial mass loss below 200°C corresponds to the evaporation of adsorbed water, often seen as an endothermic peak in DSC. nih.govscispace.com This is followed by further mass loss at higher temperatures (e.g., 250-500°C), which relates to the decomposition of organic residues (like citrates) or other precursor salts. nih.govpan.plimim.pl

A crucial event observed in the DSC of as-synthesized, amorphous, or partially crystalline material is a sharp exothermic peak, typically occurring in the range of 800-950°C. scispace.compan.pl This peak, which is not associated with mass loss in the TGA, signifies the crystallization of the amorphous precursors into the stable this compound spinel phase. scispace.comimim.pl The exact temperature of this phase transition can be influenced by factors such as stoichiometry and the presence of dopants. scispace.com For fully crystalline MgAl₂O₄, TGA typically shows high thermal stability with minimal weight loss up to high temperatures. nih.gov

Key thermal events during the formation and analysis of this compound are summarized below.

| Temperature Range (°C) | Technique | Observed Event | Interpretation | Reference |

| ~100-200 | TGA/DSC | Mass loss, endothermic peak | Removal of adsorbed water/moisture | nih.govscispace.com |

| ~250-500 | TGA | Mass loss | Decomposition of organic/salt precursors | nih.govpan.pl |

| ~850-865 | DSC | Sharp exothermic peak | Crystallization into MgAl₂O₄ spinel phase | scispace.com |

| >600 | TGA | High mass stability | Thermal stability of crystalline MgAl₂O₄ | nih.gov |

Particle Size and Distribution Analysis

The analysis of particle size and distribution is critical for controlling the properties of this compound powders, especially for applications in ceramics and catalysis. Various techniques are employed to characterize the dimensions of MgAl₂O₄ from the nanometer to the micrometer scale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are direct imaging methods that provide information on the size and morphology of primary particles and their agglomerates. nih.govnih.gov X-ray Diffraction (XRD) line broadening analysis, using the Scherrer formula, is commonly used to estimate the size of the crystalline domains (crystallite size), which is often in the nanometer range for materials synthesized via chemical routes. nih.govnih.gov

However, techniques that measure particle size in a dispersed state, such as laser diffraction, often report much larger average particle sizes, typically in the micron range. nih.govnih.gov The significant discrepancy between the crystallite size (from XRD) or primary particle size (from TEM/SEM) and the size measured by laser diffraction highlights a common characteristic of synthesized MgAl₂O₄ nanopowders: a strong tendency to form hard agglomerates. nih.gov These agglomerates behave as larger single entities, affecting the material's processing and final properties.

The table below compares particle size data for MgAl₂O₄ from different measurement techniques, illustrating the distinction between crystallite, primary particle, and agglomerate size.

| Reported Size | Measurement Method | Interpretation | Reference |

| 15.3 nm | XRD (Scherrer) | Crystallite size | nih.gov |

| 37.8 nm | XRD (Scherrer) | Crystallite size | nih.gov |

| ~50 nm | TEM | Primary particle size | nih.gov |

| 91.2 nm | SEM | Average particle size (in agglomerates) | nih.gov |

| 103-104 nm | Not specified | Average mean diameter of powder | researchgate.net |

| 6 µm | Laser Size Analyzer | Agglomerate size | nih.gov |

| 17.0 µm | Laser Diffraction (Dᵥ(50)) | Median agglomerate size | nih.gov |

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and nanoparticles in a suspension. The technique works by illuminating the particles with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The DLS instrument measures the diffusion of nanoparticles in the solution and calculates the hydrodynamic diameter using the Stokes-Einstein relationship, considering the properties of the solvent. meral.edu.mm This analysis provides information on the average particle size (often reported as the Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

In the research of this compound, DLS is employed to characterize the particle size distribution of nanopowders synthesized through various methods. For instance, studies have used DLS to analyze MgAl₂O₄ nanoparticles prepared via novel precipitation methods. researchgate.net The particle size distribution is a critical factor as it can significantly impact the sintering behavior and the final properties of the ceramic material. A narrow particle size distribution is often desirable for achieving uniform densification and a homogeneous microstructure.

Research findings have demonstrated the utility of DLS in tracking changes in particle size during different processing steps. For example, in one study, the particle size distribution of as-received and milled this compound spinel powders was investigated. The as-received powder consisted of agglomerates of submicron particles with diameters less than 150 nm. High-energy milling was shown to decrease the size of these agglomerates, resulting in a bimodal particle size distribution with a major fraction at 300 nm and a minor fraction at 80 nm. researchgate.net In another investigation, DLS results for LiF-doped MgAl₂O₄ nanopowders calcined at 750°C showed two modes of particle size distribution with maxima at 120 nm and 430 nm. researchgate.net This contrasts with the initial mixture of magnesium and aluminum hydroxides before calcination, which exhibited three distribution maxima at 200 nm, 700 nm, and 950 nm. researchgate.net

Interactive Table: DLS Results for this compound and Precursors

| Sample Material | Condition | Particle Size Distribution Maxima (nm) | Reference |

| Mixture of Magnesium and Aluminum Hydroxides | Pre-calcination | 200, 700, 950 | researchgate.net |

| LiF-doped MgAl₂O₄ Nanopowders | Calcined at 750°C | 120, 430 | researchgate.net |

| As-received MgAl₂O₄ Spinel Powder | Submicron agglomerates | < 150 | researchgate.net |

| Milled MgAl₂O₄ Spinel Powder | High-energy milled | 80, 300 (Bimodal) | researchgate.net |

Image Analysis from Electron Microscopy

Image analysis based on data from electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is a powerful tool for the detailed characterization of this compound's microstructure. These techniques provide high-resolution images that reveal crucial information about particle morphology, size, grain structure, and porosity.

Scanning Electron Microscopy (SEM) is frequently used to analyze the surface morphology of this compound powders and sintered bodies. For instance, SEM analysis of MgAl₂O₄ thick films has revealed a highly porous structure with some particles in the range of 24-26 nm and the formation of some agglomerates. irejournals.com In studies focused on producing transparent this compound ceramics, SEM images are used to assess the degree of densification and the presence of residual porosity. scihorizon.com Dense and homogeneous microstructures with minimal porosity are indicative of successful sintering. scihorizon.com Quantitative analysis of SEM images can provide average grain size measurements. For example, in one study, the grain sizes of MgAl₂O₄ samples calcined at different temperatures were determined using the line intercept method on SEM micrographs; the smallest and most uniform grain size of 1 to 2 µm was achieved at 800 °C. meral.edu.mm Another investigation on transparent MAS components found mean grain diameters of 0.9 ± 0.3 µm and 1.3 ± 0.5 µm for different feedstock compositions. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of primary nanoparticle size and morphology. TEM images of MgAl₂O₄ nanopowders have shown roughly spherical particles with diameters of approximately 50 nm. nih.gov In other research, TEM analysis corroborated XRD data, revealing the local distribution of crystallite sizes and observing small amounts of agglomeration. irejournals.com Advanced TEM techniques, such as energy-filtered imaging, have been employed to identify and map the distribution of nanometer-sized metallic aluminum colloids within ion-implanted MgAl₂O₄ spinel, demonstrating a spatial resolution capable of observing features around 2 nm in diameter. ethz.ch

The combination of SEM and TEM provides a comprehensive understanding of the material's structure from the nanoscale to the microscale. For example, a study on MgAl₂O₄ nanoparticles synthesized by the molten salt method reported an average particle size of 91.2 nm from SEM images, which was compared to the crystallite size of 15.3 nm calculated from XRD data. plos.org

Interactive Table: Quantitative Findings from Electron Microscopy of this compound

| Analysis Technique | Material Form | Parameter Measured | Finding | Reference |

| SEM | Thick Film | Particle Size | 24-26 nm | irejournals.com |

| SEM | Sintered Ceramic | Grain Size | 1-2 µm (at 800 °C) | meral.edu.mm |

| SEM | Transparent Ceramic | Mean Grain Diameter | 0.9 ± 0.3 µm | nih.gov |

| SEM | Transparent Ceramic | Mean Grain Diameter | 1.3 ± 0.5 µm | nih.gov |

| TEM | Nanopowder | Particle Diameter | ≈50 nm | nih.gov |

| SEM | Nanoparticles | Average Particle Size | 91.2 nm | plos.org |

| TEM | Ion-Implanted Spinel | Feature Resolution | ≈2 nm | ethz.ch |

Microstructural Evolution and Sintering Science of Magnesium Aluminate Ceramics

Grain Growth Mechanisms and Control in Magnesium Aluminate

The control of grain size is critical in the production of this compound (MgAl₂O₄) ceramics, as it directly influences their mechanical and optical properties. arxiv.org For transparent ceramics, minimal grain growth is desired to optimize mechanical strength, following the Hall-Petch relationship. arxiv.org Grain growth in this compound is a thermally activated process where larger grains grow at the expense of smaller ones to reduce the total grain boundary energy in the system.

Sintering temperature and holding time are primary variables that dictate the extent of grain growth in this compound ceramics. Generally, an increase in either sintering temperature or duration leads to an increase in the average grain size. scispace.comresearchgate.net

For instance, studies on this compound nanoparticles have shown a significant increase in size as the temperature was raised from 800 °C to 1400 °C. researchgate.net In one study, the grain size of MgAl₂O₄ nanoparticles increased from 40–50 nm at 800 °C to several hundreds of nanometers at 1400 °C, with partial sintering observed above 1200 °C. researchgate.net Another investigation found that for MgAl₂O₄ synthesized from γ-Al₂O₃, increasing the soaking time at a constant temperature led to larger grain sizes. scispace.com This is because longer times allow for more extensive diffusion and grain boundary movement. scispace.com

The effect of temperature and time is also evident in densification studies. For transparent MgAl₂O₄ ceramics presintered with a CaO additive, the average grain size increased from 0.7 μm to 4.5 μm as the presintering temperature rose from 1450°C to 1650°C. researchgate.net Similarly, in non-stoichiometric, alumina-rich spinel, monotonic grain growth was observed with increasing temperature and time. mdpi.com

The following table illustrates the effect of heat treatment on the grain size of undoped, non-stoichiometric (alumina-rich) this compound.

| Temperature (°C) | Time (h) | Average Grain Size (nm) |

|---|---|---|

| 1300 | 8 | 50 |

| 1300 | 24 | 60 |

| 1375 | 8 | 70 |

| 1375 | 24 | 90 |

| 1450 | 8 | 120 |

| 1450 | 24 | 130 |

| 1450 | 72 | 160 |

Data derived from studies on undoped MgO·1.21Al₂O₃ samples. mdpi.com

In this compound spinel, grain boundary mobility is highly dependent on the composition and temperature. researchgate.netcapes.gov.br The movement of grain boundaries can be hindered by the presence of solute atoms or second-phase particles, a phenomenon known as solute drag or Zener pinning, respectively. mdpi.comresearchgate.net Research indicates that grain boundary migration in spinel appears to be rate-limited by solute drag from intrinsic defects that accommodate non-stoichiometry, rather than by extrinsic impurities. researchgate.net

The mobility can vary significantly between different compositions. For example, the grain boundary mobility in magnesia-rich spinel is considerably higher (by a factor of 10² to 10³) than in alumina-rich compositions over a temperature range of 1200°C to 1800°C. researchgate.netcapes.gov.brosti.gov This suggests that the type and concentration of native defects in the spinel structure play a crucial role in controlling the kinetics of grain boundary movement. researchgate.net

The stoichiometry of this compound, represented by the molar ratio n in MgO·nAl₂O₃, has a profound effect on grain growth. Deviations from the stoichiometric composition (n=1) alter the defect chemistry and grain boundary composition, which in turn influences grain boundary mobility. researchgate.netresearchgate.net

Magnesia-rich spinel (n < 1): These compositions exhibit significantly higher grain boundary mobility compared to stoichiometric or alumina-rich spinels. capes.gov.brosti.gov This enhanced mobility leads to faster grain growth. researchgate.net

Alumina-rich spinel (n > 1): In contrast, alumina-rich compositions show much lower grain boundary mobility. capes.gov.brosti.gov The excess alumina (B75360) can lead to the segregation of aluminum ions at the grain boundaries. researchgate.netresearchgate.net This segregation can exert a strong drag on grain boundary motion, thereby suppressing grain growth. researchgate.net This suppression of grain growth is beneficial for producing fine-grained, transparent ceramics. researchgate.netresearchgate.net For instance, in one study, the grain growth of aluminum-rich spinel was suppressed to below 5 μm even after hot isostatic pressing at a high temperature of 1750°C. researchgate.netresearchgate.net

Research has also found that in alumina-rich systems, there is an excess of both aluminum and oxygen relative to magnesium at the grain boundaries, and these deviations in stoichiometry are much larger than those from impurity segregation. researchgate.net This intrinsic solute drag is considered the primary mechanism limiting grain boundary migration in non-stoichiometric spinel. researchgate.net

Densification Behavior of this compound Powder Compacts

The densification of this compound powder compacts is the process of reducing porosity and increasing the bulk density through the application of heat, and often pressure. The formation of MgAl₂O₄ from its constituent oxides, MgO and Al₂O₃, is associated with a volume expansion of about 8%, which hinders the densification process. researchgate.netcore.ac.uk Therefore, achieving high density often requires specific strategies like using sintering additives or advanced sintering techniques.

The densification process is influenced by multiple parameters, including particle size, green density, sintering temperature, and composition. researchgate.netua.pt Studies have characterized the densification kinetics during hot-pressing, showing that below 1350°C, the behavior is similar to other oxides, while at higher temperatures, the apparent activation energy for densification becomes stress-dependent, suggesting plastic flow by dislocation motion as a contributing mechanism. nasa.gov

Sintering additives are commonly used to promote the densification of this compound ceramics at lower temperatures and to control microstructure. researchgate.net These additives can act through various mechanisms, including the formation of a liquid phase, the creation of lattice defects that enhance diffusion, or by cleansing impurities. capes.gov.br

Commonly used sintering additives for MgAl₂O₄ include:

Lithium Fluoride (B91410) (LiF): LiF is a classic and highly effective sintering aid. capes.gov.brsciopen.com Its mechanism is multifaceted. It forms a transient liquid phase at relatively low temperatures, which enhances mass transport and aids in the initial stages of densification. capes.gov.brmdpi.com LiF also alters the cation stoichiometry by introducing defects like oxygen vacancies into the spinel structure, which facilitates ion movement and promotes both densification and grain growth. mdpi.comcapes.gov.brmdpi.com Furthermore, it can act as a cleanser by reacting with impurities. capes.gov.br

Calcium Oxide (CaO): Small amounts of CaO have been shown to be very effective for the densification of MgAl₂O₄ ceramics. researchgate.netresearchgate.net CaO reacts to form a calcium aluminate liquid phase during sintering, which promotes densification through liquid phase sintering. researchgate.netresearchgate.net

Other Additives: Other oxides and fluorides have also been investigated. Yttrium aluminum garnet (YAG) has been used successfully to fabricate high-quality transparent spinel. researchgate.net Transition metal fluorides like manganese fluoride (MnF₂) and cobalt fluoride (CoF₂) also promote densification, acting similarly to LiF by forming a transient liquid, but they can cause more significant grain growth. mdpi.comdntb.gov.ua Additives such as zirconia (ZrO₂), titania (TiO₂), and zinc oxide (ZnO) have also been shown to promote the sintering of spinel-based castables and composites. ijeat.orgresearchgate.net

The table below summarizes the effect of various sintering additives on this compound.

| Additive | Mechanism of Action | Effect on Densification/Microstructure | Reference |

|---|---|---|---|

| LiF | Forms transient liquid phase; creates oxygen vacancies. | Promotes densification and grain growth. | capes.gov.brmdpi.com |

| CaO | Forms calcium aluminate liquid phase. | Very effective for densification. | researchgate.netresearchgate.net |